2-Methoxy-2-methylpropan-1-amine
Overview
Description
2-Methoxy-2-methylpropan-1-amine, also known as 2-Methoxy-2-methylpropylamine, is a chemical compound with the molecular formula C5H13NO . It is a derivative of propan-1-amine where a methoxy group and a methyl group are substituted at the second carbon .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-2-methylpropan-1-amine consists of a three-carbon chain (propane) with an amine group (-NH2) attached to the first carbon, a methoxy group (-OCH3) and a methyl group (-CH3) attached to the second carbon .Physical And Chemical Properties Analysis
2-Methoxy-2-methylpropan-1-amine is a powder at room temperature . It has a molecular weight of 103.16 g/mol . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 119.7±13.0 °C at 760 mmHg, and a vapor pressure of 15.8±0.2 mmHg at 25°C .Scientific Research Applications
Catalytic Amination Processes
2-Methoxy-2-methylpropan-1-amine is involved in catalytic amination processes. For instance, the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst has been studied, revealing that the main reaction product, 2-amino-1-methoxypropane, can be produced with over 90% selectivity. The research suggests that this process is similar to the amination of other aliphatic alcohols, with temperature and ammonia-to-alcohol ratio being critical parameters for the reaction yield (Bassili & Baiker, 1990).
Photolabile Amine Protecting Group in Flow Chemistry
In another study, 2-methoxy-2-methylpropan-1-amine derivatives were optimized as a photolabile protecting group for amines in flow chemistry. This research demonstrated that derivatives such as 9-methylxanthene and 2-methoxy-9-methylxanthene show excellent deprotection yields in different solvents. The study indicates that these protecting groups have good stability under various conditions, including acidic, basic, and thermal environments (Yueh, Voevodin, & Beeler, 2015).
Synthesis of L-Phenylalanine Derivatives
2-Methoxy-2-methylpropan-1-amine has been used in the synthesis of L-phenylalanine derivatives. A study involved preparing an intermediate, 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride, by methyl-esterification of L-phenylalanine and further reacting it with primary amine. The structures of the derivatives were confirmed using various spectroscopic techniques, indicating the utility of this amine in complex organic synthesis processes (Gao Yu-hu, 2014).
Safety And Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas .
Future Directions
properties
IUPAC Name |
2-methoxy-2-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTYQALWKOGXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472701 | |
Record name | 2-methoxy-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropan-1-amine | |
CAS RN |
89282-70-2 | |
Record name | 2-methoxy-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89282-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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